N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897615-90-6
VCID: VC4563316
InChI: InChI=1S/C19H21N3O3S2/c1-13-9-14(2)12-22(11-13)27(24,25)17-5-3-15(4-6-17)18(23)21-19-16(10-20)7-8-26-19/h3-8,13-14H,9,11-12H2,1-2H3,(H,21,23)
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52

N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 897615-90-6

Cat. No.: VC4563316

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide - 897615-90-6

Specification

CAS No. 897615-90-6
Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
IUPAC Name N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C19H21N3O3S2/c1-13-9-14(2)12-22(11-13)27(24,25)17-5-3-15(4-6-17)18(23)21-19-16(10-20)7-8-26-19/h3-8,13-14H,9,11-12H2,1-2H3,(H,21,23)
Standard InChI Key FMTYAJVROJCCLG-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C

Introduction

N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that likely belongs to the class of sulfonamide derivatives. The compound's structure suggests potential applications in medicinal chemistry, particularly as a candidate for pharmacological or biological activity studies.

Key Structural Features:

  • Cyanothiophene Group: This moiety contributes to electron-withdrawing properties and may influence the compound's reactivity and binding affinity.

  • Piperidine Sulfonamide: Commonly found in bioactive molecules, this group is associated with enhanced solubility and potential receptor interactions.

  • Benzamide Core: A functional group often involved in hydrogen bonding, which can impact biological activity.

Potential Applications

Although specific data on this compound is lacking, compounds with similar structures are often explored for:

  • Anticancer Activity: Sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which is overexpressed in tumors.

  • Anti-inflammatory Properties: Benzamide derivatives frequently exhibit anti-inflammatory effects by modulating immune responses.

  • Antimicrobial Activity: The presence of sulfur and nitrogen atoms in the structure suggests potential antimicrobial properties.

Hypothetical Synthesis Pathway

The synthesis of N-(3-cyanothiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide could involve:

  • Step 1: Functionalization of thiophene to introduce the cyano group at position 3.

  • Step 2: Preparation of the sulfonamide derivative using 4-chlorobenzenesulfonyl chloride and 3,5-dimethylpiperidine.

  • Step 3: Coupling the thiophene derivative with the sulfonamide benzoyl chloride under basic conditions.

Spectroscopic Characterization:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (^1H) and Carbon (^13C) NMR would confirm the presence of aromatic and aliphatic groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the compound's molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for cyano (-C≡N), sulfonamide (-SO₂-N), and amide (-C=O) groups.

Biological Evaluation

If studied, this compound could undergo:

  • In Vitro Assays: Testing against cancer cell lines or microbial strains to evaluate cytotoxicity or antimicrobial efficacy.

  • Molecular Docking Studies: Predicting binding affinities with target proteins such as enzymes or receptors.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

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